molecular formula C7H13O5P B2620154 Methyl 4-(dimethoxyphosphoryl)but-2-enoate CAS No. 86120-40-3

Methyl 4-(dimethoxyphosphoryl)but-2-enoate

Cat. No.: B2620154
CAS No.: 86120-40-3
M. Wt: 208.15
InChI Key: PESRINKNQQZURC-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(dimethoxyphosphoryl)but-2-enoate” is a chemical compound with the molecular formula C7H13O5P . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 7 carbon atoms, 13 hydrogen atoms, 5 oxygen atoms, and 1 phosphorus atom . The exact structure can be found in various chemical databases .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 208.15. More detailed physical and chemical properties can be found in chemical databases .

Scientific Research Applications

Antibacterial Properties

Methyl 4-(dimethoxyphosphoryl)but-2-enoate exhibits significant antibacterial properties, particularly against drug-resistant strains. A study by Matarlo et al. (2016) demonstrated its efficacy in inhibiting MenB in the bacterial menaquinone biosynthesis pathway, which is crucial for the survival of certain bacteria. This compound showed promising results against Staphylococcus aureus, including drug-resistant strains like MRSA, indicating its potential as a new anti-MRSA candidate (Matarlo et al., 2016).

Chemical Synthesis and Reactivity

This compound is also significant in the field of chemical synthesis. Ahmad et al. (1968) reported its use in the allylic halogenation of methyl 3-methylbut-2-enoate, indicating its reactivity and potential as a reagent in organic synthesis (Ahmad, Gedye, & Nechvatal, 1968). In another study, Torosyan et al. (2018) synthesized a methanofullerene derivative using this compound, exploring its electrophysical properties and potential applications in materials science (Torosyan, Biglova, Nuriakhmetova, & Miftakhov, 2018).

Pharmaceutical Applications

In the pharmaceutical industry, this compound has shown potential in the synthesis of heterocyclic systems. Selič, Grdadolnik, & Stanovnik (1997) utilized this compound in the synthesis of various heterocyclic compounds, which are crucial in drug development (Selič, Grdadolnik, & Stanovnik, 1997).

Antimicrobial Activity

The compound's derivatives have also been studied for their antimicrobial properties. Gein et al. (2020) synthesized new derivatives and evaluated their antimicrobial activity, highlighting the compound's role in developing new antimicrobial agents (Gein, Bobrovskaya, Mashkina, Novikova, Makhmudov, Yankin, Danilov, Hvolis, Belonogova, & Gulyaev, 2020).

Material Science Applications

In material science, this compound contributes to the development of new materials. Studies such as that by Weiyu et al. (1993) have explored its use in synthesizing various compounds with potential applications in material science and industry (Weiyu, Weiguo, Zhenrong, Yuan, Zhijian, & Zhiheng, 1993).

Safety and Hazards

Safety data for “Methyl 4-(dimethoxyphosphoryl)but-2-enoate” indicates that it may cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

    Pharmacokinetics

    The ADME properties of Methyl 4-(dimethoxyphosphoryl)but-2-enoate are as follows :

      High GI absorption. Not BBB permeant. Not a P-gp substrate, not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Not clearly defined. These properties impact the bioavailability of the compound, making it highly absorbable in the gastrointestinal tract but not permeant to the blood-brain barrier.

Properties

IUPAC Name

methyl (E)-4-dimethoxyphosphorylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13O5P/c1-10-7(8)5-4-6-13(9,11-2)12-3/h4-5H,6H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESRINKNQQZURC-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCP(=O)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/CP(=O)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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